molecular formula C11H9NO2S B1276706 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid CAS No. 32002-72-5

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

Cat. No. B1276706
M. Wt: 219.26 g/mol
InChI Key: APXSARIYDLVPAY-UHFFFAOYSA-N
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Patent
US09090601B2

Procedure details

To a solution of ethanethioamide (80.0 g, 1.06 mol) in EtOH (600 mL), was added ethyl 2-chloro-3-oxo-3-phenylpropanoate (141.5 g, 0.64 mol), which was prepared by published procedure in M. Altuna-Urquijo, et al.; Tetrahedron; 65; 2009; 975-984, and the mixture was stirred at 80° C. for 2 h. The reaction mixture was allowed to cool to 50° C., 8N aqueous sodium hydroxide solution (120 mL) was added, and the mixture was stirred 80° C. for 2 h. The reaction mixture was allowed to cool to 50° C., 8N aqueous sodium hydroxide solution (240 mL) was added, and the mixture was stirred 80° C. for 1 h. The reaction mixture was allowed to cool to 0° C., and was then neutralized by the addition of 6N hydrochloric acid (400 mL). The mixture was stirred at rt for 12 h and the resulting precipitate was collected by filtration and washed with water, EtOH and diethyl ether sequentially to give the title compound (105.6 g, 75%) as a white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
141.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[C:1](=[S:4])([NH2:3])[CH3:2].Cl[CH:6]([C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+].Cl>CCO>[CH3:2][C:1]1[S:4][C:6]([C:7]([OH:9])=[O:8])=[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(N)=S
Name
Quantity
141.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(C1=CC=CC=C1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
975-984, and the mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by published procedure in M
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water, EtOH and diethyl ether sequentially

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 105.6 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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